molecular formula C16H14N2O7 B5871565 4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid

4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid

Cat. No. B5871565
M. Wt: 346.29 g/mol
InChI Key: SATVOEMKDOHZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid is not fully understood. However, it is believed to inhibit the activity of certain enzymes by binding to their active sites and disrupting their function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid are dependent on the specific enzyme it inhibits. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body. Inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine, which is a neurotransmitter involved in various physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid in lab experiments is its high purity, which can be achieved through recrystallization. Another advantage is its stability, which allows for long-term storage. However, one limitation is its relatively high cost compared to other compounds with similar applications.

Future Directions

There are several future directions for the research and development of 4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid. One direction is the synthesis of novel derivatives with improved activity and selectivity towards specific enzymes. Another direction is the development of new applications in fields such as drug discovery, catalysis, and biosensing. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid involves the reaction of 4,5-dimethoxy-2-aminobenzoic acid with 2-nitrobenzoyl chloride in the presence of a base. The reaction yields the desired compound, which can be purified through recrystallization.

Scientific Research Applications

4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an inhibitor of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. In material science, it has been used as a building block for the synthesis of novel materials with tunable properties. In analytical chemistry, it has been used as a derivatization reagent for the analysis of amino acids and peptides.

properties

IUPAC Name

4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O7/c1-24-13-7-10(16(20)21)11(8-14(13)25-2)17-15(19)9-5-3-4-6-12(9)18(22)23/h3-8H,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATVOEMKDOHZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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